molecular formula C20H19Cl2N5O B11192286 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11192286
M. Wt: 416.3 g/mol
InChI Key: OXYWLGRYSOKNQZ-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrimidotriazine core structure, which is known for its diverse biological and pharmacological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, typically starting with the preparation of the pyrimidotriazine core. The synthetic route often includes the following steps:

    Condensation Reaction: The initial step involves the condensation of appropriate starting materials to form the pyrimidotriazine core.

    Substitution Reaction: Chlorine atoms are introduced into the phenyl ring through a substitution reaction.

    Methylation: Methyl groups are added to the core structure to achieve the desired dimethyl substitution.

    Pyridinylmethyl Addition: The final step involves the addition of the pyridin-2-ylmethyl group to the core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrimidotriazine core are replaced with other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs and pharmaceutical formulations.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

    Phenylpyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.

    Pyrazolopyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different pharmacological properties.

    Dichlorobenzenes: These compounds contain dichlorophenyl groups and are used in various chemical and industrial applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19Cl2N5O

Molecular Weight

416.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H19Cl2N5O/c1-13-14(2)24-20-26(18-8-15(21)7-16(22)9-18)11-25(12-27(20)19(13)28)10-17-5-3-4-6-23-17/h3-9H,10-12H2,1-2H3

InChI Key

OXYWLGRYSOKNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=N3)C4=CC(=CC(=C4)Cl)Cl)C

Origin of Product

United States

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